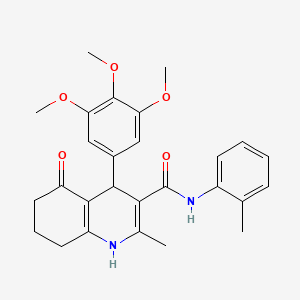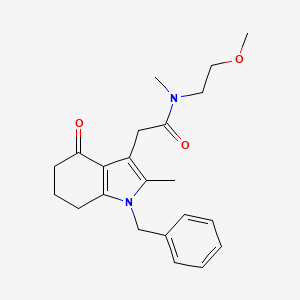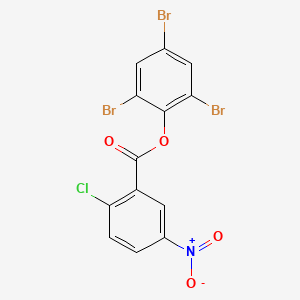
2-methyl-N-(2-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(2-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core, multiple methoxy groups, and a carboxamide functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Carboxamide Formation: The carboxamide functional group can be introduced through an amidation reaction, where the quinoline derivative is reacted with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
科学的研究の応用
2-methyl-N-(2-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound has shown potential as a bioactive molecule, with studies investigating its effects on cellular processes and enzyme activity.
Medicine: Preliminary research suggests that the compound may have pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-methyl-N-(2-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy and carboxamide groups may play a role in binding to these targets, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 2-methyl-N-phenyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 2-methyl-N-(2-methylphenyl)-5-oxo-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 2-methyl-N-(2-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-tetrahydroquinoline-3-carboxamide
Uniqueness
The uniqueness of 2-methyl-N-(2-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific substitution pattern and the presence of multiple functional groups. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
特性
IUPAC Name |
2-methyl-N-(2-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5/c1-15-9-6-7-10-18(15)29-27(31)23-16(2)28-19-11-8-12-20(30)25(19)24(23)17-13-21(32-3)26(34-5)22(14-17)33-4/h6-7,9-10,13-14,24,28H,8,11-12H2,1-5H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPKJOHADQXJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-oxo-1-(2-pyridin-2-ylethyl)-N-[[2-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B5096366.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5096370.png)
![5-(3-chlorophenyl)-N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5096371.png)
![N-[4-(hydrazinocarbonyl)-1,2,3-thiadiazol-5-yl]-N'-phenylurea](/img/structure/B5096383.png)
![methyl 6-({[2-(diethylamino)-3-pyridinyl]methyl}amino)nicotinate](/img/structure/B5096390.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]propanamide](/img/structure/B5096394.png)
![N-[3-(methylthio)phenyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B5096404.png)
![N-methyl-N-{[1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)-1H-tetrazol-5-yl]methyl}-2-propanamine](/img/structure/B5096409.png)

![3-chloro-4-({1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5096433.png)
![N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B5096436.png)
![N-(1-methylpiperidin-4-yl)-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B5096442.png)
